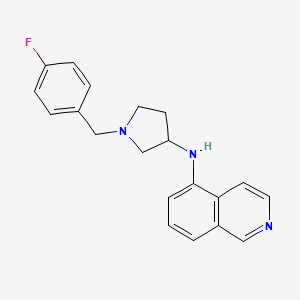
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: is a complex organic compound with the molecular formula C20H20FN3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorobenzyl and isoquinolin-5-amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors using various cyclization reactions.
Functionalization: The preformed pyrrolidine ring can be functionalized with the fluorobenzyl and isoquinolin-5-amine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for studying structure-activity relationships and developing new bioactive molecules .
Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs or treatments .
Industry: In industry, this compound may find applications in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could be leveraged to develop new products or improve existing ones .
Mechanism of Action
The mechanism of action of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1-(4-cyanobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- N-(1-(4-methylbenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Comparison: N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., cyano, methyl, chloro), the fluorobenzyl group may enhance the compound’s ability to interact with specific molecular targets or alter its pharmacokinetic properties .
Properties
CAS No. |
675133-01-4 |
|---|---|
Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20FN3/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14H2 |
InChI Key |
WAWIIKAKESUSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
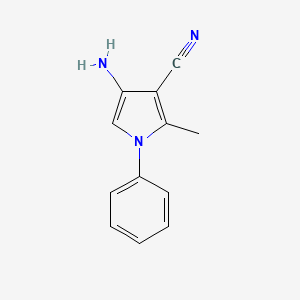
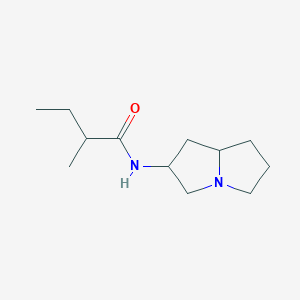
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
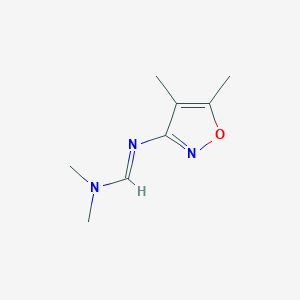

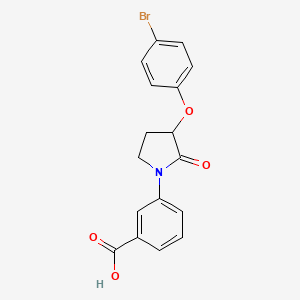
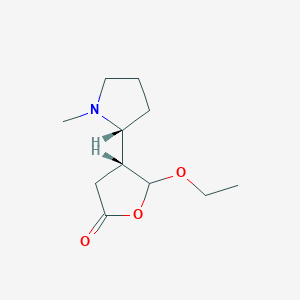
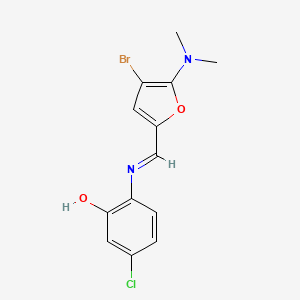
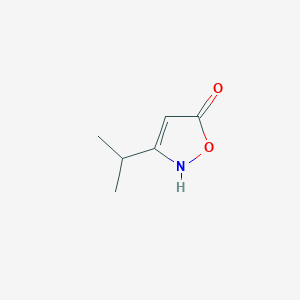
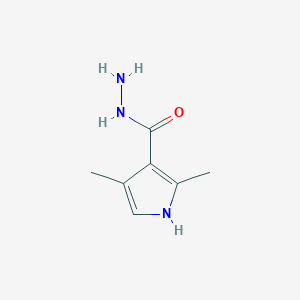
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)

![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
